4-Chloro-5-(piperidin-1-yl)pyridazin-3(2h)-one 4-Chloro-5-(piperidin-1-yl)pyridazin-3(2h)-one
Brand Name: Vulcanchem
CAS No.: 944-87-6
VCID: VC13312548
InChI: InChI=1S/C9H12ClN3O/c10-8-7(6-11-12-9(8)14)13-4-2-1-3-5-13/h6H,1-5H2,(H,12,14)
SMILES: C1CCN(CC1)C2=C(C(=O)NN=C2)Cl
Molecular Formula: C9H12ClN3O
Molecular Weight: 213.66 g/mol

4-Chloro-5-(piperidin-1-yl)pyridazin-3(2h)-one

CAS No.: 944-87-6

Cat. No.: VC13312548

Molecular Formula: C9H12ClN3O

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-(piperidin-1-yl)pyridazin-3(2h)-one - 944-87-6

CAS No. 944-87-6
Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
IUPAC Name 5-chloro-4-piperidin-1-yl-1H-pyridazin-6-one
Standard InChI InChI=1S/C9H12ClN3O/c10-8-7(6-11-12-9(8)14)13-4-2-1-3-5-13/h6H,1-5H2,(H,12,14)
Standard InChI Key WQLKVIOQJNBUPA-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=C(C(=O)NN=C2)Cl
Canonical SMILES C1CCN(CC1)C2=C(C(=O)NN=C2)Cl

Structural and Chemical Identity

Molecular Architecture

The compound’s structure consists of a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) substituted with chlorine at position 4 and a piperidine group at position 5. The IUPAC name, 5-chloro-4-piperidin-1-yl-1H-pyridazin-6-one, reflects this arrangement. Key structural features include:

  • Pyridazinone ring: Imparts planarity and hydrogen-bonding capacity via the carbonyl group.

  • Piperidine moiety: Introduces conformational flexibility and basicity (pKa ~10.5 for piperidine).

  • Chlorine atom: Enhances electrophilicity and influences metabolic stability.

The molecular formula is C₉H₁₂ClN₃O, with a molecular weight of 213.66 g/mol.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₂ClN₃O
Molecular Weight213.66 g/mol
IUPAC Name5-chloro-4-piperidin-1-yl-1H-pyridazin-6-one
SMILESC1CCN(CC1)C2=C(C(=O)NN=C2)Cl
Solubility (Predicted)Low in water; soluble in DMSO, methanol

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves functionalizing pyridazinone precursors through nucleophilic substitution or coupling reactions. A representative pathway includes:

  • Chlorination of Pyridazinone:

    • 5-Aminopyridazin-3(2H)-one undergoes chlorination using POCl₃ or PCl₅ to introduce the 4-chloro group.

  • Piperidine Substitution:

    • The chlorine at position 4 is displaced by piperidine under basic conditions (e.g., K₂CO₃ in DMF) via an SNAr mechanism.

Table 2: Optimized Reaction Conditions for Piperidine Substitution

ParameterConditionYieldSource
SolventDimethylformamide (DMF)78%
BasePotassium carbonate-
Temperature80°C, 12 hours-
PurificationRecrystallization (Ethyl acetate/methanol)-

Advanced Methodologies

Patent CN106432232A describes a related synthesis using Curtius rearrangement for analogous piperidine-pyridazinone hybrids :

  • Step 1: Protection of 4-piperidone with di-tert-butyl dicarbonate (91% yield).

  • Step 2: Reductive amination with nitriles to form intermediate amines.

  • Step 3: Acid-mediated cyclization to construct the pyridazinone ring.

  • Step 4: Deprotection and final functionalization .

This method emphasizes the utility of protective groups and transition-metal-free conditions, though direct adaptation to 4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one requires further validation.

Pharmacological Applications

Table 3: Cytotoxic Activity of Pyridazinone Analogs

CompoundCell Line (IC₅₀, μM)MechanismSource
4aHEP3BPN11 (76.78)Topoisomerase II inhibition
4eMDA-MB-453 (73.09)VEGF suppression

Challenges and Research Gaps

Pharmacokinetic Limitations

  • Low bioavailability: Predicted high logP (~2.5) may limit aqueous solubility.

  • Metabolic instability: Piperidine N-oxidation and pyridazinone ring hydroxylation likely produce reactive metabolites.

Toxicity Concerns

No in vivo toxicity data exist for the compound, though related pyridazinones show hepatotoxicity at high doses (>100 mg/kg in rodents) .

Future Directions

  • Structural Optimization:

    • Introduce electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .

  • Targeted Delivery Systems:

    • Liposomal encapsulation to improve tumor selectivity .

  • Mechanistic Studies:

    • Proteomics profiling to identify off-target effects and resistance mechanisms .

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